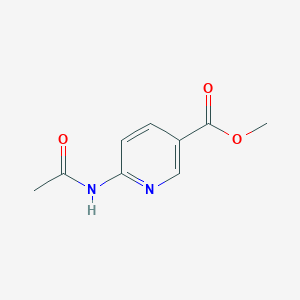

Methyl 6-(acetylamino)nicotinate

Übersicht

Beschreibung

Methyl 6-(acetylamino)nicotinate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Body Composition and Skeletal Muscle Metabolism : Methyl 6-(acetylamino)nicotinate, as a derivative of nicotinamide riboside, may influence body composition and skeletal muscle metabolism. A study found that supplementation with a related compound increased body fat-free mass and altered skeletal muscle acetylcarnitine concentrations in healthy obese humans (Remie et al., 2020).

Antimicrobial and Antioxidant Properties : Derivatives of this compound, such as certain oxadiazole compounds, have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds have potential applications in the treatment of infections and oxidative stress-related conditions (Shyma et al., 2013).

Skin Vasodilation and Diabetic Neuropathy : Topically applied this compound can induce skin vasodilation, which may have implications in the treatment of diabetic neuropathy. A study demonstrated its effectiveness in causing vasodilation comparable to that induced by acetylcholine and sodium nitroprusside (Caselli et al., 2003).

NAD-Analogs Synthesis : this compound has been used in the synthesis of new β-NAD-analogs. These analogs have implications in studying cellular metabolism and potentially in therapeutic applications (Tono-oka, 1982).

Antinociceptive Activity : Methyl nicotinate, a related compound, has demonstrated effective peripheral and central antinociceptive activity. This suggests potential therapeutic applications in pain management (Erharuyi et al., 2015).

Blood Collection Enhancement : The local application of methyl nicotinate solution has been shown to enhance peripheral blood collection. This method can be particularly useful for patients with venous blood collection phobia or difficulty in providing venous blood samples (Zhu et al., 2022).

Retinoprotective Effects : A derivative of this compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests its potential use in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).

Nicotinamide N-Methyltransferase Inhibition : this compound-related compounds have been investigated for their inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme playing a significant role in various human diseases. This research is crucial for developing NNMT inhibitors for therapeutic applications (Babault et al., 2018).

Zukünftige Richtungen

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Methyl 6-(acetylamino)nicotinate, due to its structural similarity to nicotine, could potentially be explored in these areas.

Wirkmechanismus

Target of Action

Methyl 6-(acetylamino)nicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to methyl nicotinate, it can be inferred that its action might involve peripheral vasodilation .

Mode of Action

It is thought that methyl nicotinate, a structurally similar compound, promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it’s plausible that this compound might influence these pathways.

Pharmacokinetics

A study on a similar compound, 6-methylnicotine, showed that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine . This suggests that this compound might have similar ADME properties.

Result of Action

The action of methyl nicotinate, a structurally similar compound, involves peripheral vasodilation, which enhances local blood flow at the site of application . This action is used to provide temporary relief of aches and pains in muscles, tendons, and joints .

Biochemische Analyse

Biochemical Properties

Methyl 6-(acetylamino)nicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate-nucleotide pyrophosphorylase, an enzyme involved in the nicotinate and nicotinamide metabolism pathway . The nature of these interactions often involves the formation of enzyme-substrate complexes, which facilitate the biochemical reactions necessary for cellular metabolism and energy production.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce vasodilation of peripheral blood capillaries, enhancing local blood flow at the site of application . This effect is particularly relevant in the context of muscle and joint pain relief, where increased blood flow can aid in the healing process.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It is thought to promote the release of prostaglandin D2, a locally-acting molecule with a short half-life . This interaction leads to the vasodilation of peripheral blood capillaries, which is a key aspect of its therapeutic effects. Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary depending on the experimental setup

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide therapeutic benefits without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . This pathway involves various enzymes and cofactors that facilitate the conversion of nicotinate to other metabolites. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria, where it can influence energy production and metabolic processes.

Eigenschaften

IUPAC Name |

methyl 6-acetamidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHZQJGBJMCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377351 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-23-2 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)